Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine
Description
Properties
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-6-16-8-10-4-3-5-11(7-10)17-9-12(13,14)15/h3-5,7,16H,2,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHBNJHNSNCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound notable for its unique structural features, including a propyl group and a trifluoroethoxy substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C13H16F3NO
- Molecular Weight : 273.27 g/mol
- CAS Number : 1095047-65-6
The trifluoroethoxy group enhances the compound's lipophilicity, which is critical for its biological activity as it facilitates cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within the body. The presence of the trifluoroethoxy group allows for increased permeability across cellular membranes, enabling the compound to modulate various biochemical pathways.
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance, derivatives of trifluoroethoxy-substituted phenyl compounds have shown promising results in reducing cell viability in cancer cell lines:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 5b | 10.14 | 51.58 |
| 5d | 8.141 | 50.12 |
| 5m | 10.48 | 53.65 |
These results suggest that this compound may possess similar bioactive properties, warranting further investigation into its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Key parameters include:
- Absorption : The lipophilic nature of the compound suggests good absorption characteristics.
- Distribution : Likely to distribute widely due to enhanced membrane permeability.
- Metabolism : Potential pathways include oxidation and reduction reactions.
- Excretion : Primarily through renal pathways after metabolic conversion.
Case Studies
-
Study on Anticancer Activity :
A study evaluated a series of trifluoroethoxy-substituted compounds against various cancer cell lines using MTT assays to determine IC50 values. The results indicated that these compounds effectively reduced cell viability, highlighting their potential as anticancer agents . -
Pharmacokinetic Profiling :
In vivo studies conducted on similar compounds demonstrated the importance of structural modifications in enhancing bioavailability and therapeutic outcomes. These studies emphasized the need for optimizing pharmacokinetic profiles to improve efficacy in clinical settings .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Evidence Compounds: Compound a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol contains a thiophene ring (electron-rich heterocycle), which enhances aromatic stabilization and may increase metabolic susceptibility due to sulfur oxidation .
Amine Chain Variations
- Target Compound : The propyl chain on the amine provides moderate steric bulk, balancing lipophilicity and solubility.
- Evidence Compounds: Compound a and e: Both feature methylamino groups, which reduce steric hindrance but may limit membrane permeability compared to the propyl chain in the target compound.
Data Table: Structural and Property Comparison
*Note: Molecular weight and logP values are estimated due to lack of experimental data in the provided evidence.
Research Findings and Limitations
- Contradictions : The provided evidence focuses on impurities in a contraceptive formulation, whereas the target compound’s trifluoroethoxy group implies distinct synthetic pathways or therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for the preparation of Propyl({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine, and how is purity confirmed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, reacting 3-(2,2,2-trifluoroethoxy)phenyl isocyanate with primary amines (e.g., propylamine derivatives) in chloroform under reflux conditions yields target structures . Purity validation requires elemental analysis (%C, %H, %N) and chromatographic techniques (HPLC/GC). Discrepancies in calculated vs. found values (e.g., %C: 49.9 vs. 49.3) indicate impurities, necessitating recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm trifluoroethoxy group integration and propylamine linkage.
- IR : Stretching frequencies for C-F (~1200 cm) and amine N-H (~3300 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, dosage). Systematic approaches include:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations.
- Control Experiments : Use reference compounds (e.g., silodosin, a trifluoroethoxy-containing α-adrenoceptor antagonist ) to benchmark activity.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and statistical tools (ANOVA) .
Q. What strategies are recommended for studying the receptor-binding mechanisms of this compound?
- Methodological Answer :
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptors like GPCRs or ion channels. The trifluoroethoxy group’s hydrophobicity may enhance binding pocket interactions .
- Experimental Validation : Radioligand displacement assays (e.g., -prazosin for α-adrenoceptors) quantify affinity. Competitive binding curves analyze K values .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) and intrinsic clearance .
- CYP450 Inhibition : Screen against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates to assess drug-drug interaction risks .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroform) .
- Waste Disposal : Segregate halogenated waste for incineration by certified facilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
